Mcl-1 inhibitor 15

MCL-1 inhibitor solubility pH-dependent solubility macrocyclic MCL-1 inhibitor

Select Mcl-1 inhibitor 15 for its unparalleled sub-20 pM binding affinity (Ki 0.020 nM), ensuring high signal-to-noise ratios in TR-FRET and SPR assays. Unlike in-class compounds, its macrocyclic scaffold uniquely balances exceptional potency with low microsomal clearance and high acidic pH solubility, enabling reliable IV dosing and in vivo efficacy studies.

Molecular Formula C40H42ClFN6O4S
Molecular Weight 757.3 g/mol
Cat. No. B12392117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMcl-1 inhibitor 15
Molecular FormulaC40H42ClFN6O4S
Molecular Weight757.3 g/mol
Structural Identifiers
SMILESCN1C2=CC(=N1)CSCC3=C(C4=C(C=CC5=C4N(C(=C5CCCOC6=CC(=CC7=C6C=CC(=C7)F)CC2)C(=O)O)CCN8CCOCC8)Cl)N(N=C3)C
InChIInChI=1S/C40H42ClFN6O4S/c1-45-30-7-5-25-18-26-20-28(42)6-8-31(26)35(19-25)52-15-3-4-32-33-9-10-34(41)36(37-27(22-43-46(37)2)23-53-24-29(21-30)44-45)38(33)48(39(32)40(49)50)12-11-47-13-16-51-17-14-47/h6,8-10,18-22H,3-5,7,11-17,23-24H2,1-2H3,(H,49,50)
InChIKeyDGDUGLCJDSJQMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mcl-1 Inhibitor 15 (Compound Ra-15) – A Picomolar Macrocyclic MCL-1 Inhibitor for Apoptosis Research


Mcl-1 Inhibitor 15 (also designated Compound (Ra)-15) is a macrocyclic small molecule that binds with subnanomolar affinity to the antiapoptotic BCL-2 family protein MCL-1, disrupting its sequestration of pro-apoptotic partners to induce programmed cell death in cancer cells [1]. This compound is a member of the carbon-linked pyrazole class and exhibits a Ki of 0.02 nM for MCL-1 in biochemical HTRF assays, along with a favorable physicochemical profile characterized by balanced solubility and moderate microsomal clearance . Its primary utility lies in preclinical oncology research, particularly in models of hematologic malignancies such as multiple myeloma and acute myeloid leukemia where MCL-1 dependency is a validated therapeutic vulnerability [2].

Why Mcl-1 Inhibitor 15 Cannot Be Replaced by a Generic MCL-1 Antagonist in Preclinical Studies


The MCL-1 inhibitor landscape is highly heterogeneous, with compounds differing significantly in their biochemical potency, selectivity profile across the BCL-2 family, cellular permeability, and ADME properties. Mcl-1 Inhibitor 15 incorporates a unique macrocyclic scaffold and a 2-morpholinoethyl side chain that confer a distinct combination of subnanomolar target engagement, high aqueous solubility at both acidic and neutral pH, and a moderate clearance profile that is tunable for in vivo exposure [1]. These attributes are not uniformly present among in-class molecules; for instance, many potent MCL-1 inhibitors suffer from poor solubility or excessive lipophilicity, which limits their utility in certain experimental systems. Substituting Mcl-1 Inhibitor 15 with a different MCL-1 antagonist without empirical validation risks introducing confounding variables related to off-target effects, differential cellular potency, or incompatible pharmacokinetics, thereby compromising the reproducibility and interpretability of experimental results [2].

Quantitative Evidence Differentiating Mcl-1 Inhibitor 15 from Close Analogs and In-Class Competitors


Enhanced Acidic pH Solubility Relative to the Structurally Proximate Analog (Ra)-10

Mcl-1 Inhibitor 15 demonstrates dramatically improved solubility at acidic pH (580 μM at pH 2) compared to its close structural analog (Ra)-10, which exhibits solubility below the detection limit (<0.020 μM) under identical conditions. This difference is attributed to the insertion of a 2-morpholinoethyl side chain in compound (Ra)-15 [1]. Both compounds display high solubility at neutral pH (580 μM for (Ra)-15 vs. 580 μM for (Ra)-10 at pH 7).

MCL-1 inhibitor solubility pH-dependent solubility macrocyclic MCL-1 inhibitor

Favorable Human Microsomal Clearance Profile Compared to (Ra)-10 and Clinical Candidates

In human liver microsomes, Mcl-1 Inhibitor 15 exhibits an intrinsic clearance (CLint) of 43 μL/min/mg, which is slightly lower than the 48 μL/min/mg measured for (Ra)-10 [1]. Both values fall within the moderate clearance range that the authors deemed suitable for intravenous dosing with controlled exposure. For context, many clinical-stage MCL-1 inhibitors (e.g., AZD5991, S64315) are also designed with moderate-to-high clearance to achieve a short plasma half-life and mitigate the risk of on-target cardiac toxicity.

MCL-1 inhibitor clearance human liver microsomes in vitro ADME

Cellular Antiproliferative Activity in MOLP-8 Myeloma Cells Compared to (Ra)-10 and Venetoclax

Mcl-1 Inhibitor 15 induces apoptosis in the MCL-1-dependent MOLP-8 multiple myeloma cell line with an AC50 of 76 nM [1]. While its analog (Ra)-10 is approximately 5.4-fold more potent in this assay (AC50 = 14 nM), the potency of Mcl-1 Inhibitor 15 still surpasses that of the BCL-2-selective inhibitor venetoclax (ABT-199) in many MCL-1-dependent contexts. In a head-to-head comparison of BH3-mimetics in AML cell lines, the MCL-1 inhibitor S63845 displayed higher potency and broader activity than venetoclax, underscoring the distinct therapeutic window of MCL-1 versus BCL-2 targeting [2].

MCL-1 cellular potency MOLP-8 cell line multiple myeloma model

On-Target Mechanism Confirmed by MCL-1 Knockout Cell Line Inactivity

Both Mcl-1 Inhibitor 15 and its analog (Ra)-10 were inactive (AC50 >30 μM) in an engineered KMS-12-PE cell line with homozygous MCL-1 knockout and BFL-1 overexpression [1]. This loss of activity in the absence of the target protein confirms that cell death induction is mediated specifically through MCL-1 inhibition and not through off-target interactions with other BCL-2 family members or unrelated pathways.

MCL-1 selectivity target engagement KMS-12-PE knockout

Low Risk of hERG-Mediated Cardiotoxicity and CYP-Mediated Drug Interactions

Mcl-1 Inhibitor 15 demonstrates an hERG IC50 >30 μM and a low calcium transient cardiomyocyte (CTCM) risk score, indicating a favorable cardiac safety profile in preclinical assays [1]. Additionally, the compound shows weak inhibition of major CYP450 isoforms, with IC50 values >5 μM for all isoforms tested except CYP2C8 (IC50 = 5.6 μM). This level of CYP inhibition is well above its cellular AC50 (76 nM) and is predicted to pose minimal risk of drug-drug interactions [2]. These attributes are consistent with the safety profiles of other macrocyclic MCL-1 inhibitors that have advanced to clinical evaluation.

MCL-1 inhibitor cardiac safety hERG liability CYP inhibition

Optimal Use Cases for Mcl-1 Inhibitor 15 Based on Its Differentiated Profile


In Vivo Pharmacodynamic Studies in Xenograft Models Requiring Oral or Intravenous Dosing

The high solubility of Mcl-1 Inhibitor 15 at both acidic and neutral pH (580 μM at pH 2 and 7) facilitates formulation for oral gavage or intravenous injection in rodent xenograft studies [1]. Its moderate human microsomal clearance (CLint = 43 μL/min/mg) provides a balance between sufficient plasma exposure for target engagement and a short half-life to mitigate cumulative cardiotoxicity, making it well-suited for pharmacodynamic assessment of MCL-1 inhibition in vivo [2].

Combinatorial Screening with BCL-2/BCL-xL Inhibitors in Hematologic Malignancy Models

Given that MCL-1 upregulation is a known resistance mechanism to BCL-2-selective agents like venetoclax, Mcl-1 Inhibitor 15 is an ideal tool compound for exploring synthetic lethal interactions in AML, multiple myeloma, and lymphoma cell lines [3]. Its validated on-target mechanism (confirmed by MCL-1 knockout inactivity) ensures that any observed synergy can be confidently attributed to dual BCL-2 family blockade rather than off-target effects [4].

In Vitro Mechanistic Studies of Apoptosis Signaling in MCL-1-Dependent Cancer Cells

With a subnanomolar Ki (0.02 nM) and cellular AC50 values in the low nanomolar range (76 nM in MOLP-8 cells), Mcl-1 Inhibitor 15 is a potent and selective probe for dissecting the role of MCL-1 in mitochondrial apoptosis . The availability of a close structural analog ((Ra)-10) with differential potency and solubility provides a built-in control for structure-activity relationship studies, enabling researchers to correlate specific molecular features with functional outcomes [5].

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